

Propargyl-PEG1-SS-PEG1-PFP ester structure and properties

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Compound of Interest

Compound Name:

Propargyl-PEG1-SS-PEG1-PFP
ester

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B610223

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Propargyl-PEG1-SS-PEG1-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This molecule features three key components: a propargyl group for bioorthogonal "click" chemistry, a highly reactive pentafluorophenyl (PFP) ester for efficient amine coupling, and a central disulfide bond that allows for controlled cleavage in a reducing environment. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in creating bioconjugates. It is intended to serve as a technical resource for researchers in chemistry, biology, and pharmacology.

Core Structure and Properties

Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable ADC linker that contains an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] Its PFP ester moiety readily reacts with primary and secondary amines to form stable amide bonds.[3][4][5]



The linker's central disulfide bond is susceptible to cleavage by reducing agents, a feature often exploited for drug release within the reducing environment of the cell.[2][6] The two single polyethylene glycol (PEG1) units act as spacers, potentially enhancing solubility and providing conformational flexibility.[7][8]

Physicochemical Properties

The quantitative data for **Propargyl-PEG1-SS-PEG1-PFP ester** are summarized in the table below.

Property	Value	Reference
CAS Number	1817735-30-0	[2][9]
Molecular Formula	C16H15F5O4S2	[2][9]
Molecular Weight	430.41 g/mol	[2][9]
Purity	≥95%	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF	[5][10]

Structural Diagram

The chemical structure of **Propargyl-PEG1-SS-PEG1-PFP ester** is depicted below, highlighting its functional components.

Caption: Chemical structure of **Propargyl-PEG1-SS-PEG1-PFP ester**.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving **Propargyl-PEG1-SS-PEG1-PFP ester**.

Amine Conjugation via PFP Ester

This protocol describes the conjugation of the PFP ester to a primary amine, such as a lysine residue on a protein. PFP esters are known for their high reactivity and increased stability



against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[4][5][11]

Materials:

- Protein or other amine-containing molecule
- Propargyl-PEG1-SS-PEG1-PFP ester
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. [5][10] Avoid buffers like Tris or glycine.[5][10]
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis equipment for purification

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column to ensure it is amine-free.[10]
- Linker Preparation: Immediately before use, dissolve the **Propargyl-PEG1-SS-PEG1-PFP ester** in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4][10] Do not store the stock solution, as the PFP ester is moisture-sensitive and can hydrolyze.[5][10]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[11] The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PFP ester.
- Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.[5]



Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker-conjugate and an azide-functionalized molecule.[12]

Materials:

- Propargyl-functionalized biomolecule (from section 2.1)
- Azide-containing molecule (e.g., a drug, a fluorescent dye)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Reactant Preparation: Prepare solutions of the propargyl-functionalized biomolecule and the azide-containing molecule in PBS.
- Catalyst Preparation: Prepare fresh stock solutions of 20 mM CuSO₄ and 50 mM THPTA.
 Also, prepare a 100 mM solution of sodium ascorbate.[13]
- Reaction Mixture: In a microcentrifuge tube, combine the propargyl- and azide-containing molecules.
- Initiation of Reaction: Add the CuSO₄ and THPTA premixed solution to the reaction mixture
 (final concentration of copper will be around 0.25 mM and ligand at 1.25 mM).[13] Then, add
 the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active
 Cu(I) state.[13]
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.



• Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as SEC, dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Disulfide Bond Cleavage

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated payload. This is often achieved using reducing agents that mimic the intracellular environment.

Materials:

- Disulfide-linked bioconjugate
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Preparation of Conjugate: Dissolve the bioconjugate in the reaction buffer.
- Addition of Reducing Agent: Add DTT or TCEP to the solution to a final concentration of 1-10 mM. TCEP is often preferred as it is more stable and does not contain thiols.
- Incubation: Incubate the reaction at 37°C for 1-2 hours.
- Analysis: The cleavage can be monitored by techniques such as HPLC or SDS-PAGE (under non-reducing and reducing conditions) to observe the separation of the biomolecule and the released payload.

Visualized Workflows and Pathways Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing an ADC using **Propargyl-PEG1-SS-PEG1-PFP** ester.





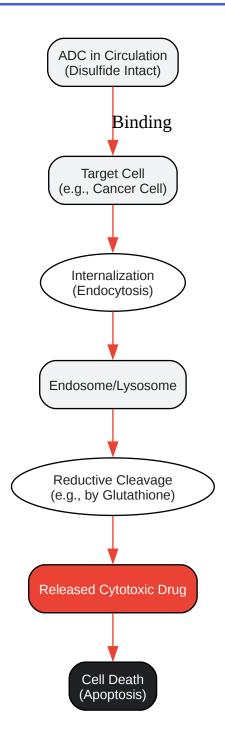
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Caption: Workflow for ADC synthesis via amine coupling and click chemistry.

Mechanism of Action: Reductive Cleavage in a Target Cell

This diagram shows the proposed mechanism of drug release from the ADC within a target cell.





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Caption: Cellular mechanism of disulfide cleavage and drug release.

Conclusion

Propargyl-PEG1-SS-PEG1-PFP ester is a versatile and powerful tool in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide linker,



provides researchers with a high degree of control in the design and synthesis of complex biomolecules, particularly in the development of targeted drug delivery systems. The protocols and data presented in this guide offer a foundational resource for the effective application of this linker in research and development.

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